2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one is an organic compound characterized by the presence of trifluoromethyl and trihydroxyphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid such as aluminum chloride.
Gas-Phase Reaction: Trifluoromethane gas reacts with benzoyl chloride or benzyl esters to produce the compound with yields ranging from 70-80%.
Industrial Production Methods
Industrial production typically employs the Friedel-Crafts acylation method due to its higher yield and scalability. The process involves careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced using optically active Grignard reagents to form 2,2,2-trifluoro-1-phenylethanol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often leading to the formation of new aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Grignard reagents and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
Oxidation: Various carboxylic acids and ketones.
Reduction: 2,2,2-Trifluoro-1-phenylethanol.
Substitution: New aromatic compounds with modified functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(2,4,6-trihydroxyphenyl)ethan-1-one is used in:
Chemistry: As a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. It can form stable complexes with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the trihydroxyphenyl group.
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Contains a single hydroxy group instead of three.
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of a phenyl group.
Properties
Molecular Formula |
C8H5F3O4 |
---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)7(15)6-4(13)1-3(12)2-5(6)14/h1-2,12-14H |
InChI Key |
XBCARNVTXMSFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)C(F)(F)F)O)O |
Origin of Product |
United States |
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